

Application Notes and Protocols for 1-Methylcyclopentanecarboxylic Acid

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Compound of Interest

Compound Name: 1-Methylcyclopentanecarboxylic acid

Cat. No.: B1205683

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Disclaimer: Direct experimental applications and detailed protocols for **1-methylcyclopentanecarboxylic acid** are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the established potential of the closely related cyclopentane carboxylic acid scaffold in drug discovery, particularly as inhibitors of the NaV1.7 sodium channel, a key target in pain therapeutics.

Application Note 1: Potential as a Scaffold for Selective NaV1.7 Inhibitors in Pain Management

Introduction:

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[1][2] It is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the initiation and propagation of pain signals.[2][3] Individuals with loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, exhibit a congenital insensitivity to pain, highlighting the therapeutic potential of NaV1.7 inhibitors.[2] Conversely, gain-of-function mutations are associated with severe pain disorders.[2] Recent drug discovery efforts have identified the cyclopentane carboxylic acid moiety as a key pharmacophore for potent and selective inhibition of NaV1.7.[4][5]

Potential Role of 1-Methylcyclopentanecarboxylic Acid:

1-Methylcyclopentanecarboxylic acid, as a derivative of the cyclopentane carboxylic acid scaffold, represents a valuable starting point or building block for the synthesis of novel NaV1.7 inhibitors. The carboxylic acid group is believed to interact with key residues within the channel pore, contributing to the inhibitory activity. The methyl group at the 1-position can influence the compound's conformation, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Drug Discovery Workflow:

The exploration of **1-methylcyclopentanecarboxylic acid** in a drug discovery program would typically involve its use as a core structure in the generation of a chemical library. Derivatives would be synthesized by modifying other positions on the cyclopentane ring or by creating amides or esters from the carboxylic acid group. These derivatives would then be screened for their ability to inhibit NaV1.7, with subsequent optimization of potency, selectivity against other sodium channel subtypes (e.g., NaV1.5 in the heart), and pharmacokinetic properties.^[4]

Quantitative Data

Due to the lack of specific experimental data for **1-methylcyclopentanecarboxylic acid**, the following table summarizes its general chemical properties.

Table 1: Chemical and Physical Properties of **1-Methylcyclopentanecarboxylic Acid**

Property	Value	Reference
CAS Number	5217-05-0	[6]
Molecular Formula	C ₇ H ₁₂ O ₂	[6][7]
Molecular Weight	128.17 g/mol	[6]
IUPAC Name	1-methylcyclopentane-1-carboxylic acid	[6]
Synonyms	1-Methyl-cyclopentanoic acid, 1-methyl-cyclopentane-carboxylic acid	[6]
Physical Description	Solid (Predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Experimental Protocols

The following is a representative protocol for evaluating the inhibitory effect of a test compound, such as a derivative of **1-methylcyclopentanecarboxylic acid**, on the NaV1.7 channel using whole-cell patch-clamp electrophysiology. This method is standard for characterizing NaV1.7 inhibitors.[8][9]

Protocol 1: Electrophysiological Assessment of NaV1.7 Inhibition

1. Cell Culture:

- Culture HEK293 cells stably expressing human NaV1.7 (hNaV1.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

- Passage the cells every 2-3 days to maintain sub-confluent cultures.
- For electrophysiological recordings, plate the cells onto glass coverslips 24-48 hours prior to the experiment.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
- Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., a derivative of **1-methylcyclopentanecarboxylic acid**) in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

- Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a single, isolated cell.
- Use a patch-clamp amplifier and data acquisition software to record sodium currents.
- Hold the cell membrane potential at -120 mV.

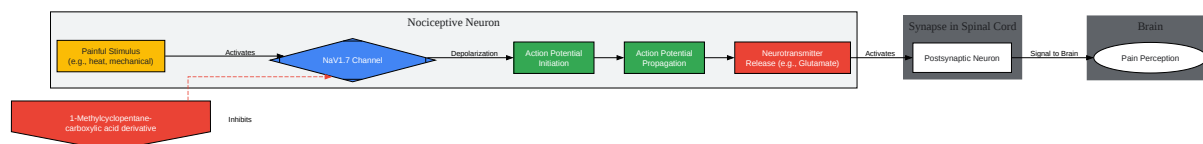
4. Voltage Protocol and Data Analysis:

- To elicit NaV1.7 currents, apply a depolarizing voltage step to 0 mV for 20 ms from the holding potential.

- To assess the state-dependent inhibition, use a voltage protocol that measures inhibition of both the resting and inactivated states of the channel.[10]
- Apply a train of depolarizing pulses to assess use-dependent inhibition.[11]
- Perfuse the cell with different concentrations of the test compound and record the resulting inhibition of the peak sodium current.
- Calculate the percentage of inhibition at each concentration relative to the control current recorded in the absence of the compound.
- Construct a concentration-response curve and fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC_{50}).

Visualizations

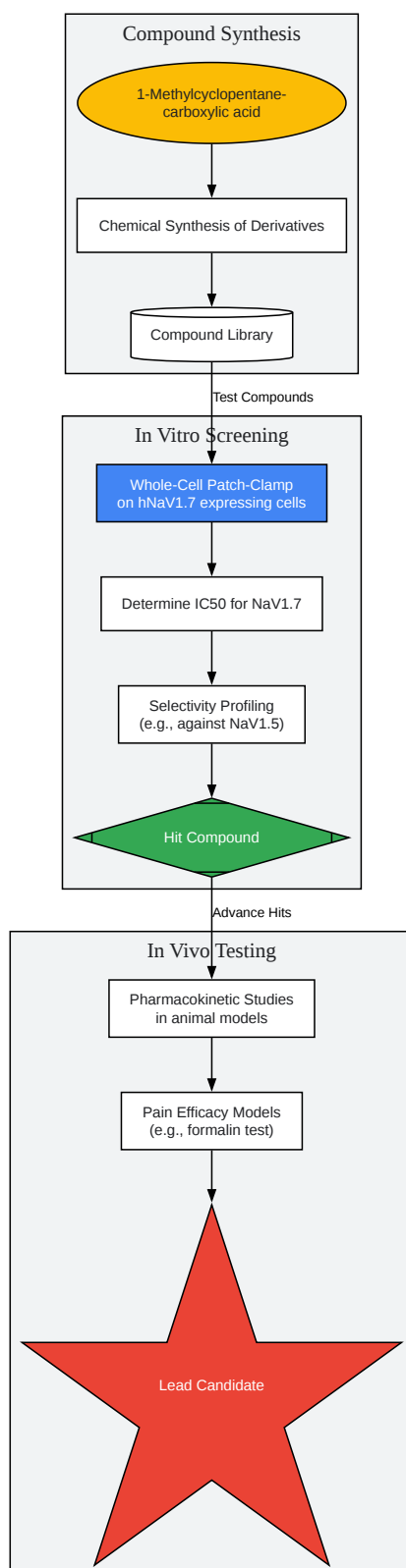
Signaling Pathway



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Caption: Role of NaV1.7 in the pain signaling pathway and the site of inhibition.

Experimental Workflow



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Caption: Experimental workflow for screening NaV1.7 inhibitors.

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